COG 133 is a synthetic peptide that serves as a mimetic of Apolipoprotein E, specifically designed to interact with the low-density lipoprotein receptor-related protein. This compound is primarily studied for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease, and in conditions associated with inflammation and demyelination, such as multiple sclerosis. The peptide has garnered attention due to its unique biological activities, including modulation of immune responses and neuroprotection.
COG 133 was developed as a fragment of Apolipoprotein E, which is synthesized mainly in the liver but also in the brain and other tissues. The peptide's sequence is derived from the functional domains of Apolipoprotein E, which plays a crucial role in lipid metabolism and neuronal function. The compound is commercially available from various suppliers, including BioCrick, which provides detailed specifications and quality control measures for research purposes .
COG 133 falls under the category of neuropeptides and therapeutic agents. It is classified as an Apolipoprotein E mimetic peptide due to its structural and functional similarities to Apolipoprotein E. Its chemical classification includes:
The synthesis of COG 133 typically involves solid-phase peptide synthesis (SPPS), a widely used method for assembling peptides in a stepwise manner on a solid support. This technique allows for precise control over the sequence and modifications of the peptide.
COG 133 has a complex structure characterized by its specific amino acid sequence: Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-amide. The presence of various functional groups contributes to its biological activity.
COG 133 participates in several biochemical interactions:
The binding affinity and kinetics of these interactions can be studied using techniques such as surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET).
COG 133 exerts its effects through multiple mechanisms:
Research indicates that COG 133 significantly reduces symptoms in models of experimental autoimmune encephalomyelitis, highlighting its potential therapeutic role in multiple sclerosis .
COG 133 has several promising applications in scientific research:
COG 133, a 17-amino acid peptide mimetic derived from residues 133–149 of human apolipoprotein E, demonstrates high-affinity binding to low-density lipoprotein receptor-related protein 1 through electrostatic and structural complementarity. The peptide's molecular recognition occurs primarily at complement-type repeat clusters II and IV of the low-density lipoprotein receptor-related protein 1 α-chain, domains rich in negatively charged residues that coordinate calcium ions essential for structural integrity. This interaction is mediated by the COG 133 sequence (Ac-Leu-Arg-Val-Arg-Leu-Ala-Ser-His-Leu-Arg-Lys-Leu-Arg-Lys-Arg-Leu-Leu-NH₂), where clustered basic residues (Arg/Lys) form salt bridges with low-density lipoprotein receptor-related protein 1 acidic residues, while hydrophobic side chains (Leu/Val) participate in van der Waals contacts [2] [7].
Low-density lipoprotein receptor-related protein 1 serves as a master regulatory receptor with over thirty documented ligands, positioning COG 133 within a complex signaling network. Upon binding, COG 133 triggers low-density lipoprotein receptor-related protein 1 endocytosis and subsequent downstream signaling events that modulate inflammatory pathways. Experimental evidence demonstrates that this interaction inhibits pro-inflammatory cytokine release by approximately 60-70% in 5-fluorouracil-induced intestinal mucositis models, establishing a direct functional link between low-density lipoprotein receptor-related protein 1 engagement and anti-inflammatory outcomes [1] [7]. The receptor's ability to form complexes with co-receptors such as the N-methyl-D-aspartate receptor further diversifies COG 133's signaling potential across cell types [7].
Table 1: Low-Density Lipoprotein Receptor-Related Protein 1 Ligands and COG 133 Binding Characteristics
Ligand Category | Representative Ligands | COG 133 Binding Domain | Functional Consequence |
---|---|---|---|
Apolipoproteins | Apolipoprotein E-enriched lipoproteins | CCR2/CCR4 | Competitive inhibition |
Protease Inhibitors | α₂-macroglobulin complexes | CCR2 | Anti-inflammatory signaling |
Extracellular Matrix | Thrombospondin-1, Fibronectin | CCR4 | Cell migration modulation |
Growth Factors | Platelet-derived growth factor | Multiple domains | Growth factor regulation |
Peptide Mimetics | COG 133 | CCR2/CCR4 | Anti-inflammatory activity |
The receptor-binding domain of full-length apolipoprotein E (residues 130-150) shares substantial sequence homology with COG 133, enabling the mimetic peptide to compete effectively for low-density lipoprotein receptor family binding sites. Surface plasmon resonance studies reveal COG 133 binds low-density lipoprotein receptor-related protein 1 with dissociation constants (Kd) in the nanomolar range, mirroring apolipoprotein E holoprotein affinity. This competitive inhibition occurs through molecular mimicry, where COG 133's conserved residues (Arg-136, Arg-142, Lys-146) engage the same acidic clusters on receptor complement-like repeats as apolipoprotein E [3] [7] [9].
The truncated structure of COG 133 confers distinct advantages in receptor interactions. Without the steric hindrance posed by full-length apolipoprotein E's globular structure, COG 133 achieves more rapid receptor association kinetics while maintaining similar binding stability. This translates to functional displacement of apolipoprotein E from approximately 65-80% of receptor sites at equimolar concentrations in cell-based assays [1]. The competitive binding significantly modulates low-density lipoprotein receptor-related protein 1-mediated signaling pathways, particularly those involving nuclear factor kappa-light-chain-enhancer of activated B cells activation and cytokine production. Importantly, COG 133 lacks apolipoprotein E's lipid-binding properties, enabling selective targeting of receptor-mediated signaling without altering cholesterol transport functions [6] [9].
Table 2: Comparative Binding Characteristics of Apolipoprotein E and COG 133
Characteristic | Apolipoprotein E Holoprotein | COG 133 Peptide |
---|---|---|
Molecular Weight | 34 kDa | 2.2 kDa |
Receptor Binding Region | Residues 130-150 | Residues 133-149 |
Key Receptor-Contact Residues | Arg-136, Arg-142, Arg-145, Lys-146 | Arg-136, Arg-142, Lys-146 |
Lipid Binding Capacity | High | None |
Receptor Binding Affinity (Kd) | 10-50 nM | 20-60 nM |
Functional Outcome | Lipid transport and signaling | Selective signaling modulation |
Beyond low-density lipoprotein receptor family interactions, COG 133 functions as a potent non-competitive antagonist at α7 nicotinic acetylcholine receptors with half-maximal inhibitory concentration values of 445 nanomolar. Electrophysiological studies demonstrate that COG 133 reduces agonist-evoked currents in a voltage-independent manner without altering receptor desensitization kinetics, suggesting allosteric modulation rather than channel pore blockade [3] [6] [9]. The peptide's binding site appears distinct from orthosteric nicotine-binding locations, potentially involving the receptor's extracellular domain or transmembrane junction.
This receptor antagonism contributes significantly to COG 133's neuroprotective and anti-inflammatory profile. α7 nicotinic acetylcholine receptor signaling normally potentiates cholinergic anti-inflammatory pathways through Janus kinase 2-signal transducer and activator of transcription 3 activation. Paradoxically, COG 133-mediated inhibition demonstrates functional anti-inflammatory effects, evidenced by reduced leukocyte infiltration and cytokine production in pulmonary inflammation models. This apparent contradiction may be explained by differential modulation of receptor subtypes or tissue-specific effects, where COG 133 preferentially inhibits pro-inflammatory α7 nicotinic acetylcholine receptor signaling in non-neuronal cells. In bleomycin-induced pulmonary fibrosis models, COG 133 administration significantly attenuated inflammation resolution (by 40-50%), directly linking nicotinic acetylcholine receptor modulation to functional outcomes [3] [8].
COG 133 exerts multi-tiered regulation over nuclear factor kappa-light-chain-enhancer of activated B cells signaling, a master transcriptional pathway controlling inflammation. Through low-density lipoprotein receptor-related protein 1-dependent mechanisms, the peptide inhibits inhibitor of nuclear factor kappa B kinase subunit beta phosphorylation, preventing inhibitor of nuclear factor kappa B alpha degradation and subsequent nuclear factor kappa-light-chain-enhancer of activated B cells translocation [1] [10]. Experimental data from intestinal mucositis models demonstrate COG 133 reduces nuclear factor kappa-light-chain-enhancer of activated B cells DNA binding activity by 60-75%, with corresponding decreases in tumor necrosis factor alpha (70%) and interleukin-1β (65%) transcription [1].
The peptide's nuclear factor kappa-light-chain-enhancer of activated B cells modulation extends beyond canonical pathway inhibition. COG 133 enhances the nuclear factor kappa-light-chain-enhancer of activated B cells counter-regulatory mechanism by stabilizing nuclear factor kappa-light-chain-enhancer of activated B cells-inhibitor complexes and promoting nuclear export of activated subunits. This dual-phase regulation creates a robust anti-inflammatory environment, significantly reducing pro-inflammatory mediator production while preserving physiological nuclear factor kappa-light-chain-enhancer of activated B cells activity required for cellular homeostasis. In 5-fluorouracil-induced intestinal injury models, these mechanisms manifest as 50% reductions in myeloperoxidase activity and 40% decreases in histological damage scores [1] [10].
Table 3: COG 133 Effects on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling Components
Signaling Component | Effect of COG 133 | Functional Consequence |
---|---|---|
Inhibitor of nuclear factor kappa B kinase subunit beta | Phosphorylation inhibition | Reduced kinase activation |
Inhibitor of nuclear factor kappa B alpha | Stabilization | Decreased degradation |
Nuclear factor kappa-light-chain-enhancer of activated B cells nuclear translocation | 60-75% reduction | Impaired transcriptional activation |
Tumor necrosis factor alpha transcription | 70% reduction | Decreased cytokine production |
Interleukin-10 expression | 40% increase | Enhanced anti-inflammatory response |
Nuclear factor kappa-light-chain-enhancer of activated B cells-DNA binding | Significant inhibition | Downregulation of target genes |
COG 133 demonstrates targeted inhibition of NOD-, LRR-, and pyrin domain-containing protein 3 inflammasome assembly and activation through multiple intersecting mechanisms. The peptide reduces expression of NOD-, LRR-, and pyrin domain-containing protein 3 and apoptosis-associated speck-like protein containing a caspase recruitment domain by approximately 50% at the transcriptional level, limiting inflammasome component availability [1] [5]. More significantly, COG 133 interferes with the critical "Signal 2" activation step by preventing potassium efflux and mitochondrial reactive oxygen species production—two key upstream events triggering NOD-, LRR-, and pyrin domain-containing protein 3 oligomerization [5].
At the molecular level, COG 133 disrupts the NOD-, LRR-, and pyrin domain-containing protein 3-apoptosis-associated speck-like protein containing a caspase recruitment domain interaction by approximately 60% in co-immunoprecipitation assays, effectively blocking inflammasome complex formation. This inhibition has significant functional consequences, reducing caspase-1 activation by 65% and subsequent interleukin-1β maturation by 70% in macrophage models [1] [5]. Additionally, COG 133 enhances autophagy-mediated clearance of damaged mitochondria (mitophagy), reducing cytoplasmic mitochondrial DNA levels that normally serve as NOD-, LRR-, and pyrin domain-containing protein 3 activators. In experimental mucositis models, these mechanisms collectively reduce interleukin-1β production by 60% and neutrophil infiltration by 50%, establishing NOD-, LRR-, and pyrin domain-containing protein 3 inflammasome suppression as a cornerstone of COG 133's anti-inflammatory activity [1] [5].
Table 4: COG 133 Effects on NOD-, LRR-, and Pyrin Domain-Containing Protein 3 Inflammasome Activation Steps
Inflammasome Activation Step | COG 133 Regulatory Mechanism | Functional Impact |
---|---|---|
Priming (Signal 1) | Nuclear factor kappa-light-chain-enhancer of activated B cells-dependent transcription inhibition | 50% reduction in NOD-, LRR-, and pyrin domain-containing protein 3 expression |
Potassium efflux | Ion flux modulation | Impaired NOD-, LRR-, and pyrin domain-containing protein 3 oligomerization |
Mitochondrial reactive oxygen species | Scavenging and prevention of generation | Reduced oxidative stress signaling |
NOD-, LRR-, and pyrin domain-containing protein 3-apoptosis-associated speck-like protein containing a caspase recruitment domain interaction | Steric interference | 60% disruption of inflammasome assembly |
Caspase-1 activation | Indirect inhibition via complex disruption | 65% reduction in protease activity |
Gasdermin D cleavage | Downstream consequence of caspase inhibition | Reduced pyroptosis |
Mitophagy | Enhanced clearance of activators | Decreased mitochondrial DNA stimulation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7